Cas no 6311-60-0 (1,3-Dibromo-5-nitrobenzene)
1,3-Dibromo-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dibromo-5-nitrobenzene
- 3,5-DIBROMONITRO BENZENE
- Benzene,1,3-dibromo-5-nitro-
- 1,3-Dibrom-5-nitro-benzol
- 1,3-dibromo-5-nitro-benzene
- 1,3-dibromo-5-nitrobenzol
- 3,5-dibromo-nitro-benzene
- 3,5-dinitrobromobenzene
- Benzene,1,3-dibromo-5-nitro
- 3,5-Dibromonitrobenzene
- Benzene, 1,3-dibromo-5-nitro-
- ZWBHGBWABMAWOV-UHFFFAOYSA-N
- NSC43228
- 3,5-dibromo nitrobenzene
- 1,3-bis(bromanyl)-5-nitro-benzene
- EBD174332
- MFCD00092529
- EN300-113111
- SY026642
- AS-18026
- AKOS005067862
- Dibromo-5-nitrobenzene
- DTXSID60285917
- AC-29799
- NSC-43228
- 6311-60-0
- DTXCID10237067
- DB-058101
- SCHEMBL219410
- CS-W001101
- D5383
-
- MDL: MFCD00092529
- Inchi: 1S/C6H3Br2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
- InChI Key: ZWBHGBWABMAWOV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)[N+](=O)[O-])Br
Computed Properties
- Exact Mass: 278.85300
- Monoisotopic Mass: 278.85305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 45.8
Experimental Properties
- Density: 2.2414 (rough estimate)
- Melting Point: 103.0 to 107.0 deg-C
- Boiling Point: 290.5℃ at 760 mmHg
- Refractive Index: 1.6400 (estimate)
- PSA: 45.82000
- LogP: 3.64300
- λmax: 260(Cyclohexane)(lit.)
1,3-Dibromo-5-nitrobenzene Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 36/37/39
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
1,3-Dibromo-5-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3-Dibromo-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5383-1g |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 98.0%(GC) | 1g |
¥1210.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB535-1g |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 95% | 1g |
148.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB535-5g |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 95% | 5g |
473.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB535-200mg |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 95% | 200mg |
55.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D858570-25g |
1,3-Dibromo-5-Nitrobenzene |
6311-60-0 | 98% | 25g |
¥1,348.00 | 2022-01-11 | |
| Fluorochem | 224210-1g |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 95% | 1g |
£20.00 | 2022-02-28 | |
| Fluorochem | 224210-5g |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 95% | 5g |
£57.00 | 2022-02-28 | |
| Fluorochem | 224210-10g |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 95% | 10g |
£102.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB535-20g |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 95% | 20g |
1561.0CNY | 2021-08-05 | |
| TRC | D425968-100mg |
1,3-Dibromo-5-nitrobenzene |
6311-60-0 | 100mg |
$64.00 | 2023-05-18 |
1,3-Dibromo-5-nitrobenzene Suppliers
1,3-Dibromo-5-nitrobenzene Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1,3-Dibromo-5-nitrobenzene
Professional Introduction to 1,3-Dibromo-5-nitrobenzene (CAS No. 6311-60-0)
1,3-Dibromo-5-nitrobenzene, with the chemical formula C₆H₃Br₂NO₂, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number CAS No. 6311-60-0, has garnered attention due to its versatile applications in the development of various chemical entities. The unique structural features of this molecule, including the presence of both bromine and nitro substituents, make it a valuable building block for further functionalization and derivatization.
The synthesis of 1,3-dibromo-5-nitrobenzene typically involves the bromination of nitrobenzene or nitro-substituted precursors. The precise regioselectivity in the introduction of bromine atoms is crucial, as it determines the subsequent reactivity and utility of the compound. Advanced synthetic methodologies, such as electrochemical bromination or the use of specialized catalysts, have been explored to enhance yield and purity.
In recent years, 1,3-dibromo-5-nitrobenzene has found applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its brominated aromatic core serves as a versatile scaffold for further chemical transformations. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at specific positions, enabling the construction of more intricate structures.
The pharmaceutical industry has shown particular interest in derivatives of 1,3-dibromo-5-nitrobenzene. Researchers have investigated its potential as a precursor for antiviral and anticancer agents. The nitro group can be reduced to an amine, which can then be further modified to produce bioactive molecules. Additionally, the bromine atoms provide handles for selective modifications, allowing chemists to tailor the properties of the final compound.
One notable application of 1,3-dibromo-5-nitrobenzene is in the development of liquid crystals and organic semiconductors. The rigid aromatic ring system combined with electron-withdrawing substituents enhances the electronic properties of these materials. This has led to its use in optoelectronic devices, where precise control over molecular structure is essential for optimal performance.
The environmental impact of handling 1,3-dibromo-5-nitrobenzene is also a consideration in its industrial application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safety. Waste disposal methods must adhere to environmental guidelines to minimize ecological impact.
Recent advancements in computational chemistry have enabled more efficient design and synthesis strategies for compounds like 1,3-dibromo-5-nitrobenzene. Molecular modeling techniques predict reactivity and stability, allowing researchers to optimize synthetic routes before experimental trials. This approach has significantly reduced time-to-market for new chemical entities derived from this intermediate.
The role of 1,3-dibromo-5-nitrobenzene in material science is another area of active research. Its ability to form stable complexes with metal ions makes it a candidate for catalytic applications. These complexes can be used in various transformations, including hydrogenation and oxidation reactions, which are crucial in industrial processes.
In conclusion, 1,3-dibromo-5-nitrobenzene (CAS No. 6311-60-0) is a multifunctional compound with broad applications across multiple industries. Its unique structural features and reactivity make it a valuable intermediate for synthetic chemists working on pharmaceuticals, materials science, and other advanced chemical applications. As research continues to uncover new uses for this compound, its importance in modern chemistry is likely to grow further.
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